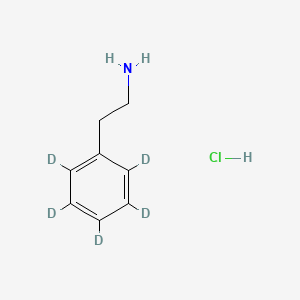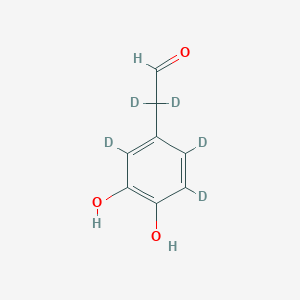
Dopal-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dopal-D5, also known as deuterated Dopal, is a deuterium-labeled analogue of Dopal. It is a stable isotope-labeled compound used primarily in scientific research. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly impact the pharmacokinetic and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dopal-D5 involves the incorporation of deuterium into the Dopal molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Dopal-D5 undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed
Oxidation: 3,4-dihydroxyphenylacetic acid (DOPAC)
Reduction: 3,4-dihydroxyphenylethanol (DOPET)
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dopal-D5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in the study of metabolic processes and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Dopal-D5 exerts its effects through its interaction with various molecular targets and pathways. As a deuterium-labeled compound, it is primarily used as a tracer to study the metabolism and pharmacokinetics of Dopal. The incorporation of deuterium can alter the rate of metabolic reactions, providing insights into the metabolic pathways and the role of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid (DOPAC): A major metabolite of Dopal, formed through oxidation.
3,4-Dihydroxyphenylethanol (DOPET): A reduction product of Dopal.
Uniqueness of this compound
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can affect the pharmacokinetic and metabolic profiles, making it a valuable tool for studying metabolic pathways and drug metabolism .
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
157.18 g/mol |
IUPAC Name |
2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2/i1D,2D,3D2,5D |
InChI Key |
IADQVXRMSNIUEL-DUGDOUCXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C=O)[2H])O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



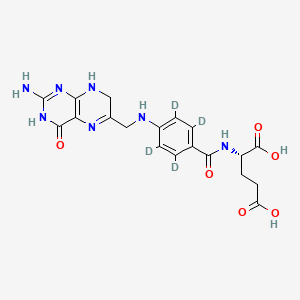
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12425855.png)
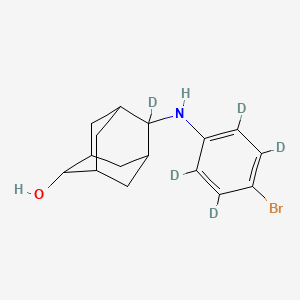
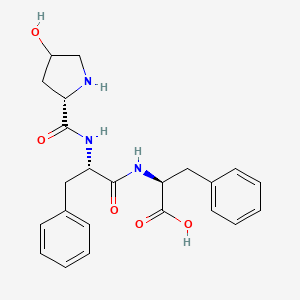

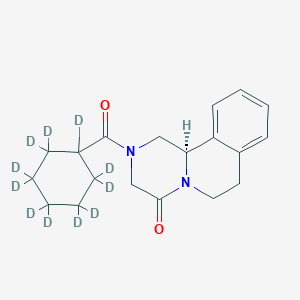
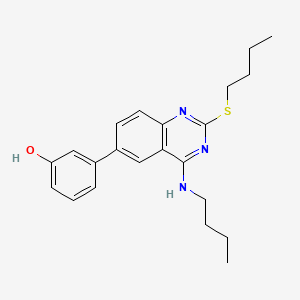

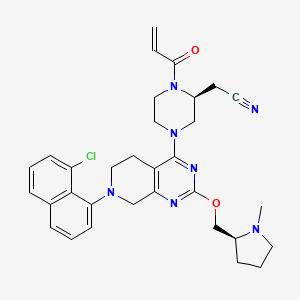
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)

![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
